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molecular formula C9H10O B162701 4-Indanol CAS No. 1641-41-4

4-Indanol

Cat. No. B162701
M. Wt: 134.17 g/mol
InChI Key: DPHNJPUOMLRELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669280B2

Procedure details

4-Aminoindan (3.0 g) was added to a solution of concentrated sulphuric acid (2.4 mL) in water (15 mL). More water (15 mL) was added and the mixture cooled to SOC. A solution of sodium nitrite (1.71 g) in water (4.5 ml) was added portionwise to the mixture while maintaining the temperature below 5C. After addition was complete the mixture was allowed to Mann to room temperature and urea (0.29 g) was added. The mixture was stirred for a further 5 minutes before being heated at 45° C. for 30 minutes. The mixture was then cooled to room temperature and extracted with ethyl acetate. The combined organic extracts were washed with 2M aqueous sodium hydroxide (2×100 mL) and these aqueous extracts were then acidified with hydrochloric acid and extracted with ethyl acetate (3×100 mL). The combined organic extracts were then washed with brine and dried (Na2SO4) before being concentrated in vacuo. The resulting crude product was chromatographed over silica gel. Elution with ethyl acetate/hexanes (1:7) gave 4-hydroxyindan as an orange oil (1.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH2:6]2.S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+].NC(N)=O>O>[OH:12][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C2CCCC2=CC=C1
Name
Quantity
2.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Three
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.29 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to SOC
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
was allowed to Mann to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 2M aqueous sodium hydroxide (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with ethyl acetate/hexanes (1:7)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C2CCCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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